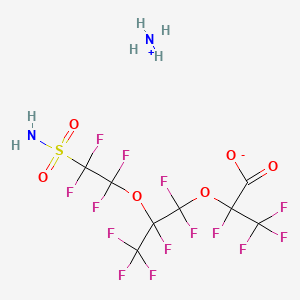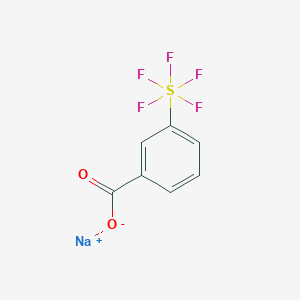
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate is a complex chemical compound that belongs to the class of quaternary ammonium compounds. These compounds are known for their unique physicochemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common methods include nucleophilic substitution reactions, where haloalkanes react with amines to form quaternary ammonium salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and phase-transfer agents can also enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halocarbons, alkyl halides, and various oxidizing and reducing agents. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfonyl derivatives, while substitution reactions can yield a variety of quaternary ammonium salts .
Wissenschaftliche Forschungsanwendungen
Ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Medicine: It is explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: The compound is used in the production of surfactants, herbicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate involves its interaction with cellular membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on bacterial cell membranes, leading to membrane disruption and cell death. Additionally, it can interfere with various metabolic pathways and enzyme functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quaternary ammonium compounds, such as:
Tetraethylammonium: Known for its use as a phase-transfer catalyst.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Uniqueness
What sets ammonium 2-(2-(2-(aminosulphonyl)-1,1,2,2-tetrafluoroethoxy)-1,1,2,3,3,3-hexafluoropropoxy)-2,3,3,3-tetrafluoropropionate apart is its unique combination of fluorinated groups and sulfonamide functionality, which enhances its chemical stability and antimicrobial efficacy .
Eigenschaften
CAS-Nummer |
4089-61-6 |
|---|---|
Molekularformel |
C8H6F14N2O6S |
Molekulargewicht |
524.19 g/mol |
IUPAC-Name |
azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-sulfamoylethoxy)propoxy]propanoate |
InChI |
InChI=1S/C8H3F14NO6S.H3N/c9-2(1(24)25,4(11,12)13)28-6(17,18)3(10,5(14,15)16)29-7(19,20)8(21,22)30(23,26)27;/h(H,24,25)(H2,23,26,27);1H3 |
InChI-Schlüssel |
YXDMXTCECAQLHS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)N)(F)F)F)(F)F)F)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)



![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)




![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
